molecular formula C14H7BrF5N3O2S2 B4719337 5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide

5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide

Cat. No. B4719337
M. Wt: 488.3 g/mol
InChI Key: XHIHWNJAXZEQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell survival and proliferation. Inhibition of glutaminase by BPTES leads to the depletion of intracellular glutamate levels, which in turn leads to the inhibition of cell growth and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer effects, BPTES has also been studied for its potential applications in other fields such as neurodegenerative diseases and infectious diseases. BPTES has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism. BPTES has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, BPTES has some limitations for lab experiments. It is a relatively complex compound, which makes its synthesis challenging and time-consuming. Moreover, BPTES has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for BPTES research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of BPTES with other anti-cancer agents to enhance its anti-cancer activity. Moreover, BPTES has potential applications in other fields such as infectious diseases and neurodegenerative diseases, and further studies are needed to explore these applications.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition can lead to the selective killing of cancer cells. BPTES has been shown to be a potent inhibitor of glutaminase and has been tested in various cancer cell lines. Studies have shown that BPTES can induce cell death in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

5-bromo-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF5N3O2S2/c15-7-1-2-9(26-7)27(24,25)22-8-3-4-23(21-8)5-6-10(16)12(18)14(20)13(19)11(6)17/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIHWNJAXZEQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1NS(=O)(=O)C2=CC=C(S2)Br)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
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5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
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5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
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5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
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5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide

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